molecular formula C14H21ClN4O2 B3031639 Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate CAS No. 596817-48-0

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate

Cat. No. B3031639
Key on ui cas rn: 596817-48-0
M. Wt: 312.79
InChI Key: AQINZZSEGNJHBA-UHFFFAOYSA-N
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Patent
US09090593B2

Procedure details

A suspension of 2,6-dichloropyrazine (223.5 g, 1.5 mol, 1.0 eq), 4-N-boc-aminopiperidine (300 g, 1.5 mol, 1.0 eq) and K2CO3 (228 g, 1.65 mol, 1.1 eq) in DMF (900 mL) was heated to 85° C. for 20 h. LC-MS analysis showed that tert-butyl 1-(6-(trimethylstannyl)pyrazin-2-yl)piperidin-4-ylcarbamate was formed as the major product. The reaction mixture was cooled to RT and poured into ice-water (3 L). The resulting precipitate was collected by filtration, washed with water (1 L×2) and hexane (1 L×2), and dried at 50° C. under vacuum affording tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate (252 g, >98% purity) in 54% yield. MS (ESI, pos. ion) m/z: 393.0 (M+1). A suspension of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate (245 g, 0.75 mol, 1.0 eq), hexamethylditin (492 g, 1.5 mol, 2.0 eq) and Pd(PPh3)4 (87 g, 0.075 mol, 0.1 eq) in anhydrous toluene (2 L) was degassed with N2 for 30 min and heated to 110° C. for 24 h. LC-MS analysis showed around 50% conversion and no more further reaction. The reaction mixture was cooled to RT, quenched with water (2 L), and stirred well. After filtration through a celite pad and phase separation, the aqueous layer was extracted with EtOAc (1 L×2). The combined organics were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography eluting with DCM/EtOAc (20/1), affording title compound 1d (150 g, >96% purity) in 45% yield. MS (ESI, pos. ion) m/z: 443.2 (M+1)
Quantity
223.5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
tert-butyl 1-(6-(trimethylstannyl)pyrazin-2-yl)piperidin-4-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH3:9][C:10]([O:13][C:14]([NH:16][CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:15])([CH3:12])[CH3:11].C([O-])([O-])=O.[K+].[K+].C[Sn](C)(C)C1N=C(N2CCC(NC(=O)OC(C)(C)C)CC2)C=NC=1>CN(C=O)C>[Cl:8][C:4]1[N:3]=[C:2]([N:20]2[CH2:19][CH2:18][CH:17]([NH:16][C:14](=[O:15])[O:13][C:10]([CH3:11])([CH3:9])[CH3:12])[CH2:22][CH2:21]2)[CH:7]=[N:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
223.5 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
300 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1CCNCC1
Name
Quantity
228 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
900 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
tert-butyl 1-(6-(trimethylstannyl)pyrazin-2-yl)piperidin-4-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C1=CN=CC(=N1)N1CCC(CC1)NC(OC(C)(C)C)=O)(C)C
Step Three
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed as the major product
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (1 L×2) and hexane (1 L×2)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 252 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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